1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine 1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 2415621-05-3
VCID: VC4802703
InChI: InChI=1S/C18H27N5O2/c1-21-9-11-22(12-10-21)6-2-3-13-25-17-4-7-23(8-5-17)18(24)16-14-19-20-15-16/h14-15,17H,4-13H2,1H3,(H,19,20)
SMILES: CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=CNN=C3
Molecular Formula: C18H27N5O2
Molecular Weight: 345.447

1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine

CAS No.: 2415621-05-3

Cat. No.: VC4802703

Molecular Formula: C18H27N5O2

Molecular Weight: 345.447

* For research use only. Not for human or veterinary use.

1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine - 2415621-05-3

Specification

CAS No. 2415621-05-3
Molecular Formula C18H27N5O2
Molecular Weight 345.447
IUPAC Name [4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone
Standard InChI InChI=1S/C18H27N5O2/c1-21-9-11-22(12-10-21)6-2-3-13-25-17-4-7-23(8-5-17)18(24)16-14-19-20-15-16/h14-15,17H,4-13H2,1H3,(H,19,20)
Standard InChI Key SUYAAIVNQYYTJJ-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=CNN=C3

Introduction

1-Methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine is a complex organic compound with a unique structural composition. It features a piperazine ring linked to a but-2-yn-1-yl group, which is further connected to a piperidine moiety through an ether linkage. The piperidine ring is substituted with a 1H-pyrazole-4-carbonyl group, enhancing its potential biological activity. Despite the lack of specific literature directly focused on this compound, its structural components suggest potential applications in medicinal chemistry, particularly in areas like cancer and neurological disorders, similar to related compounds.

Synthesis and Preparation

The synthesis of 1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine likely involves multiple steps, starting from readily available precursors such as piperazine, but-2-yn-1-ol, and 1H-pyrazole-4-carbonyl chloride. The process would typically include alkylation reactions to form the ether linkage and subsequent carbonylation to introduce the pyrazole moiety.

Comparison with Similar Compounds

CompoundMolecular Weight (g/mol)Potential Applications
1-Methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazineApproximately 345.4Cancer, Neurological Disorders
4-Cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidineNot specifiedCancer Research
1-(4-Chloro-1-methyl-1H-pyrazole-5-carbonyl)piperidine227.69Various Therapeutic Areas

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator